molecular formula C11H7NO3 B010353 1-Nitro-2-naphthaldehyde CAS No. 101327-84-8

1-Nitro-2-naphthaldehyde

Cat. No.: B010353
CAS No.: 101327-84-8
M. Wt: 201.18 g/mol
InChI Key: XQIMHJNMEFIADP-UHFFFAOYSA-N
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Description

1-Nitro-2-naphthaldehyde is an organic compound with the molecular formula C11H7NO3 . It is a derivative of naphthalene, characterized by the presence of a nitro group at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is known for its applications in organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

It is known that upon irradiation with UV light, 1-Nitro-2-naphthaldehyde gets transformed into the corresponding nitroso acid . This transformation could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

It is known that upon UV irradiation, it transforms into the corresponding nitroso acid . This transformation could potentially lead to various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclization to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of naphthalene followed by selective oxidation and purification processes. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Formation of nitroso acids.

    Reduction: Formation of amino-naphthaldehyde.

    Substitution: Formation of various substituted naphthaldehyde derivatives.

Scientific Research Applications

1-Nitro-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and optical storage devices.

Comparison with Similar Compounds

  • 2-Nitrobenzaldehyde
  • 1-Naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde
  • 5-Chloro-2-nitrobenzaldehyde

Comparison: 1-Nitro-2-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and photophysical properties. Compared to 2-nitrobenzaldehyde, it has a more extended conjugated system, leading to different electronic properties and reactivity. Its ability to form complex heterocyclic structures sets it apart from simpler aldehydes like 1-naphthaldehyde .

Properties

IUPAC Name

1-nitronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMHJNMEFIADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404435
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101327-84-8
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-nitro-2-naphthaldehyde useful in analyzing water samples?

A: this compound is a highly reactive derivatizing agent, particularly valuable for analyzing trace levels of alkylhydrazines in water. [] These compounds, often found as industrial pollutants, pose potential environmental risks. The aldehyde group of this compound reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This derivatization significantly enhances the detection sensitivity, enabling the quantification of alkylhydrazines at extremely low concentrations in environmental samples. []

Q2: How does this compound contribute to the development of new antimicrobial agents?

A: this compound serves as a crucial building block in the synthesis of novel unsymmetrical Schiff bases. [] Researchers utilize a two-step process: first reacting this compound with substituted 2-aminophenols to form Schiff bases. [] Then, they selectively reduce the nitro group to an amine, followed by condensation with 2-hydroxybenzaldehyde to generate the final unsymmetrical Schiff base ligands. [] These synthesized compounds have shown promising results as potential antimicrobial agents against various bacterial and fungal strains. []

Q3: Can you explain the role of this compound in creating compounds with potential antitumor activity?

A: this compound plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone (HTSC5). [] This compound, along with other thiosemicarbazone ligands, is used to form palladium(II) bis-chelate complexes. [] These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. []

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